
N-(2,6-Dimethylphenyl)-2-methoxyacetamide
Vue d'ensemble
Description
“N-(2,6-Dimethylphenyl)-2-methoxyacetamide” is a N-acyl-L-amino acid . It has a molecular formula of C14H19NO4 . The IUPAC name for this compound is (2S)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoic acid .
Molecular Structure Analysis
The molecular structure of “N-(2,6-Dimethylphenyl)-2-methoxyacetamide” can be represented by its IUPAC name (2S)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoic acid . The InChI representation of the compound is InChI=1S/C14H19NO4/c1-9-6-5-7-10(2)13(9)15(C11(3)14(17)18)12(16)8-19-4/h5-7,11H,8H2,1-4H3,(H,17,18)/t11-/m0/s1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2,6-Dimethylphenyl)-2-methoxyacetamide” include a molecular weight of 265.30 g/mol . The compound has a computed XLogP3 of 1.3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 .
Applications De Recherche Scientifique
Antibacterial Activity
N-(2,6-Dimethylphenyl)-2-methoxyacetamide derivatives have been synthesized and screened for their antibacterial activity . This is particularly important in the current scenario where antimicrobial resistance is increasing drastically .
Antifungal Activity
These compounds have also shown significant antifungal activity . This could potentially lead to the development of new antifungal drugs, which are needed due to the increasing resistance of fungi to existing antifungal agents .
Anthelmintic Activity
The derivatives of N-(2,6-Dimethylphenyl)-2-methoxyacetamide have been found to exhibit anthelmintic activity . Anthelmintic drugs are used to treat infections caused by parasitic worms, and the discovery of new anthelmintic drugs is crucial due to the development of resistance by parasites to existing drugs .
Fingerprint Detection
Interestingly, one of the synthesized compounds exhibits good stickiness and finger rhythm without dense dust . This compound can be used to detect fingerprints on all types of flat surfaces, making it useful in forensic investigations .
Interaction with Endocannabinoid System
N-(2,6-Dimethylphenyl)-2-methoxyacetamide has been studied for its potential therapeutic properties in a variety of biological systems. One area of research has focused on its ability to interact with the endocannabinoid system, which is involved in regulating a variety of physiological processes, including pain, mood, and appetite.
Preparation of Derivatized β-cyclodextrins
2,6-Dimethylphenyl isocyanate, a related compound, has been used in the preparation of derivatized β-cyclodextrins . These derivatized β-cyclodextrins are used as chiral stationary phase in normal-phase liquid chromatography .
Synthesis of Tris (2,6-dimethylphenylimido)methylrhenium (VII)
2,6-Dimethylphenyl isocyanate has also been used in the synthesis of tris (2,6-dimethylphenylimido)methylrhenium (VII) . This compound has potential applications in various areas of chemistry .
Synthesis of 1-(2-isopropylphenyl)-3-(2,6-dimethylphenyl)urea
Another application of 2,6-Dimethylphenyl isocyanate is in the synthesis of 1-(2-isopropylphenyl)-3-(2,6-dimethylphenyl)urea . This compound could have potential applications in various fields .
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-2-methoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-5-4-6-9(2)11(8)12-10(13)7-14-3/h4-6H,7H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXYGGDIKKXTFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201024845 | |
| Record name | N-(2,6-Dimethyl-phenyl)-2-methoxy-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201024845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-Dimethylphenyl)-2-methoxyacetamide | |
CAS RN |
53823-88-4 | |
| Record name | N-(2,6-dimethylphenyl)-2-methoxyacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

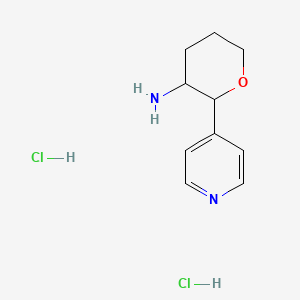
![N-[1-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]but-2-ynamide](/img/structure/B2375184.png)
![2-Amino-4-[(4-methoxybenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile](/img/structure/B2375186.png)
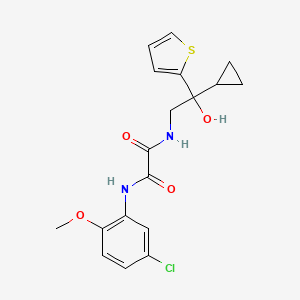

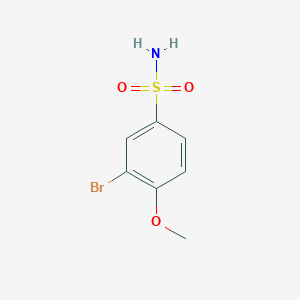

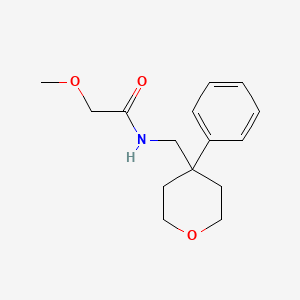

![2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2375195.png)
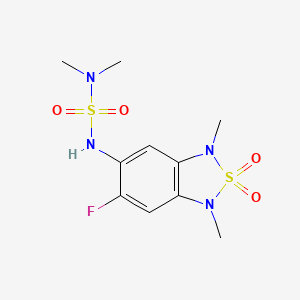
![3-bromo-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2375200.png)
![N-(4-ethoxyphenyl)-2-{[3-(2-methylphenoxy)pyrazin-2-yl]thio}acetamide](/img/structure/B2375201.png)
